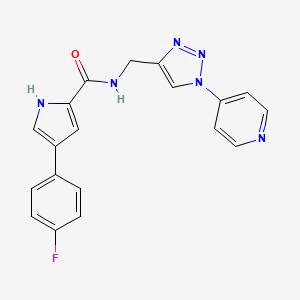
4-(4-fluorophenyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the class of organic compounds known as aryl-phenylketones . These are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group .
Synthesis Analysis
A rational approach was adopted for the synthesis of 1- (2- (3- (4-fluorophenyl)-1-phenyl-1 H -pyrazol-4-yl)-5- (pyridin-4-yl)-1,3,4-oxadiazol-3 (2 H )-yl)-3- (aryl)prop-2-en-1-ones using conventional heating as well as microwave irradiation techniques .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring, a pyrrole ring, and a triazole ring, all connected by single bonds . The compound also contains a fluorophenyl group .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 201.1964 and a chemical formula of C12H8FNO . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the search results.
科学的研究の応用
Selective Inhibition in Cancer Research
- Discovery of Selective Met Kinase Inhibitors : Research on similar compounds, like substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, has shown potential in selectively inhibiting Met kinase, an important target in cancer therapy. These compounds have demonstrated significant efficacy in preclinical models of cancer, leading to advancements into clinical trials (Gretchen M. Schroeder et al., 2009).
Synthesis and Characterization in Polymer Chemistry
- Development of Aromatic Polyamides : Studies on related compounds, such as those derived from 9,9-bis[4-(4-carboxy-phenoxy)phenyl]fluorene and tert-butylhydroquinone, have been used to synthesize aromatic polyamides. These materials exhibit promising properties like high solubility in organic solvents, high glass transition temperatures, and stability at elevated temperatures, making them suitable for industrial applications (S. Hsiao et al., 1999; Chin‐Ping Yang et al., 1999).
Applications in Sensing and Imaging
- Development of Chemosensors and Fluoroionophores : Research on pyrrolidine constrained bipyridyl-dansyl compounds with triazole linkers, closely related to the query compound, has led to the creation of selective ratiometric and colorimetric chemosensors for Al(3+) ions. Such advancements are crucial in the field of chemical sensing and imaging (D. Maity & T. Govindaraju, 2010).
Drug Synthesis and Antitubercular Activities
- Synthesis of Antitubercular Agents : Compounds with a similar structure have been synthesized and evaluated for their antitubercular activities. These include derivatives of N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide, showcasing the potential of such compounds in developing new treatments for tuberculosis (S. Bodige et al., 2020).
将来の方向性
While specific future directions for this compound are not mentioned in the search results, it’s worth noting that compounds with similar structures are often studied for their potential pharmacological effects . Therefore, future research could explore the potential biological activity of this compound.
作用機序
Mode of Action
It is likely that the compound interacts with its targets through a series of complex biochemical reactions . The presence of the fluorophenyl and pyridinyl groups may contribute to its binding affinity and specificity .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability and its overall effect on the body .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
特性
IUPAC Name |
4-(4-fluorophenyl)-N-[(1-pyridin-4-yltriazol-4-yl)methyl]-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6O/c20-15-3-1-13(2-4-15)14-9-18(22-10-14)19(27)23-11-16-12-26(25-24-16)17-5-7-21-8-6-17/h1-10,12,22H,11H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPCFVQQCLTGLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=C2)C(=O)NCC3=CN(N=N3)C4=CC=NC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


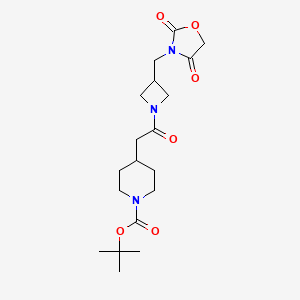
![methyl 2-({[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2770649.png)
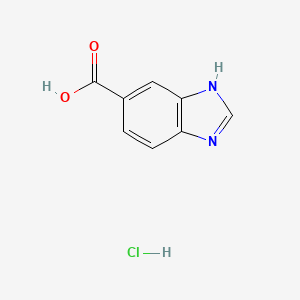
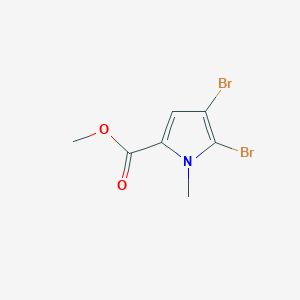
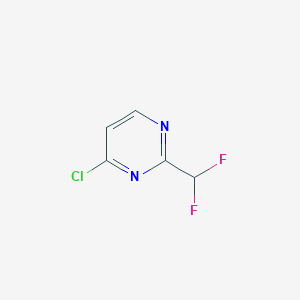
![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2770657.png)

![rac-[(1R,2R)-2-(pyridin-3-yl)cyclopropyl]methanamine dihydrochloride, trans](/img/no-structure.png)
![N-(4-fluorophenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2770661.png)
![2-{[1-(3,4-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B2770663.png)

![Ethyl 3-(4-chlorophenyl)-5-(3-fluorobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2770667.png)
